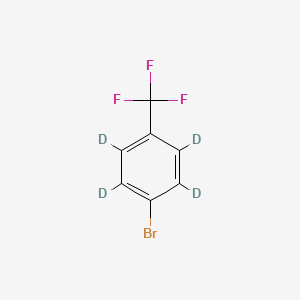

1-Bromo-4-(trifluoromethyl)benzene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H4BrF3 |

|---|---|

Poids moléculaire |

229.03 g/mol |

Nom IUPAC |

1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |

Clé InChI |

XLQSXGGDTHANLN-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])Br)[2H] |

SMILES canonique |

C1=CC(=CC=C1C(F)(F)F)Br |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trifluoromethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-(trifluoromethyl)benzene-d4, a deuterated analog of 1-Bromo-4-(trifluoromethyl)benzene. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis.

Core Chemical Properties

This compound is a deuterated form of 1-Bromo-4-(trifluoromethyl)benzene where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[1]

| Property | Value | Reference |

| Chemical Formula | C₇D₄BrF₃ | [2] |

| Molecular Weight | 229.03 g/mol | [2] |

| CAS Number | 1219799-09-3 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [2] |

Due to the limited availability of specific experimental data for the deuterated compound, the physical properties of its non-deuterated analog, 1-Bromo-4-(trifluoromethyl)benzene, are provided below for reference. The properties of the d4-variant are expected to be very similar.

| Property | Value (for non-deuterated analog) | Reference |

| Boiling Point | 154-155 °C | [3] |

| Density | 1.607 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 |

Synthesis

Generalized Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Deuterated acid (e.g., D₂SO₄)

-

Deuterium oxide (D₂O)

-

Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a sealed reaction vessel suitable for heating under pressure, dissolve 1-Bromo-4-(trifluoromethyl)benzene in a minimal amount of anhydrous deuterated solvent.

-

Acid Addition: Carefully add a catalytic amount of a strong deuterated acid, such as D₂SO₄, to the solution.

-

Deuterium Source: Add an excess of deuterium oxide (D₂O) to serve as the deuterium source for the exchange reaction.

-

Heating: Heat the mixture at an elevated temperature (e.g., 80-150°C) for a prolonged period (24-72 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Workup: After cooling to room temperature, carefully neutralize the acid with a suitable base (e.g., Na₂CO₃ solution).

-

Extraction: Extract the deuterated product into an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, and then remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation to obtain pure this compound.

References

Technical Guide: 1-Bromo-4-(trifluoromethyl)benzene-d4 (CAS: 1219799-09-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-(trifluoromethyl)benzene-d4, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative analytical methods in research and drug development.

Introduction

This compound is the deuterium-labeled analogue of 1-bromo-4-(trifluoromethyl)benzene. The replacement of four hydrogen atoms on the benzene (B151609) ring with deuterium (B1214612) imparts a higher molecular weight without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

The primary application of this compound is as a tracer or internal standard in quantitative analysis.[1] In drug development, the use of deuterated standards is considered the gold standard for pharmacokinetic and metabolic studies due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations.[2][3]

Physicochemical Properties

Quantitative data for this compound is not extensively available in public literature. However, the properties of its non-deuterated counterpart, 1-Bromo-4-(trifluoromethyl)benzene (CAS: 402-43-7), are well-documented and provide a close approximation. The key difference will be in the molecular weight.

Table 1: Physicochemical Data

| Property | This compound | 1-Bromo-4-(trifluoromethyl)benzene (for reference) |

| CAS Number | 1219799-09-3 | 402-43-7 |

| Molecular Formula | C₇D₄BrF₃ | C₇H₄BrF₃ |

| Molecular Weight | 229.03 g/mol [] | 225.01 g/mol [5] |

| Appearance | Clear Colorless Oily Matter / Colorless to light yellow Liquid[1] | Liquid |

| Boiling Point | Data not available | 427.70 K[6] |

| Density | Data not available | 1.622 g/cm³ at 25 °C[7] |

| Solubility | Soluble in Chloroform, Methanol (B129727) | Data not available |

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, its synthesis would likely involve one of two general strategies for deuteration of aromatic compounds:

-

Deuterodehalogenation: A palladium-catalyzed reaction using a suitable deuterium source to replace halogen atoms with deuterium.[8]

-

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium on the aromatic ring, often catalyzed by transition metals like iridium or iron, using a deuterium source such as D₂O.[9]

A plausible synthetic route would be the deuteration of the readily available 1-bromo-4-(trifluoromethyl)benzene.

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Data (Reference)

Detailed spectroscopic data for this compound is not publicly available. The following data for the non-deuterated analogue, 1-Bromo-4-(trifluoromethyl)benzene, is provided for reference.

Table 2: Spectroscopic Data for 1-Bromo-4-(trifluoromethyl)benzene (CAS: 402-43-7)

| Spectrum Type | Key Features |

| ¹H NMR | δ 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H) (in CDCl₃)[10] |

| ¹³C NMR | δ 132.1 (s), 129.7 (s), 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz) (in CDCl₃)[10] |

| ¹⁹F NMR | δ -62.8 (s, 3F) (in CDCl₃)[10] |

| Mass Spectrum (EI) | m/z 225 (M+), 175, 145, 95, 75[11] |

Expected Differences in the Spectra of the d4-Analogue:

-

¹H NMR: The signals at δ 7.64 and 7.50 ppm, corresponding to the aromatic protons, would be absent or significantly reduced in intensity.

-

¹³C NMR: The carbon signals would show coupling to deuterium (C-D coupling), which would alter their multiplicity.

-

Mass Spectrum: The molecular ion peak would be shifted to m/z 229 (for the major bromine isotope). The fragmentation pattern would also show corresponding mass shifts for fragments containing the deuterated ring.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is an excellent internal standard for quantitative LC-MS/MS analysis of its non-deuterated counterpart or structurally similar analytes. Below is a general protocol for its use.

Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Internal Standard Solution (e.g., 100 ng/mL): Perform serial dilutions of the primary stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples. The optimal concentration will depend on the expected concentration range of the analyte.

Sample Preparation

-

To each unknown sample, calibration standard, and quality control sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process.

-

Proceed with the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The presence of the deuterated internal standard will account for any analyte loss during these steps.[2]

LC-MS/MS Analysis

-

Chromatography: Develop a chromatographic method that provides good separation of the analyte from matrix components. The deuterated internal standard will co-elute with the non-deuterated analyte, which is ideal for correcting matrix effects.[12]

-

Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard need to be determined and optimized.

Table 3: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Bromo-4-(trifluoromethyl)benzene | 225 | To be determined empirically |

| This compound | 229 | To be determined empirically |

Data Analysis

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Applications in Drug Development

The use of deuterated internal standards like this compound is critical in various stages of drug development:

-

Pharmacokinetic (PK) Studies: Accurate determination of drug concentrations in biological matrices over time.

-

Metabolite Identification and Quantification: Using the internal standard to reliably quantify drug metabolites.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.

-

Toxicokinetic (TK) Studies: Assessing systemic exposure to a drug in toxicology studies.

The incorporation of stable isotopes can also be used to investigate the metabolic fate of drugs, as the deuterium labeling can alter metabolic pathways.[1]

Safety and Handling

Handle this compound with the same precautions as its non-deuterated analogue. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Store the compound in a tightly sealed container, protected from light, at the recommended temperature.[1]

Conclusion

This compound is a valuable tool for researchers and scientists in the pharmaceutical industry and other fields requiring high-precision quantitative analysis. Its near-identical chemical behavior to its non-deuterated counterpart makes it an excellent internal standard for correcting for analytical variability, thereby ensuring the accuracy and reliability of experimental data. While specific experimental protocols and comprehensive spectroscopic data for the deuterated compound are not widely published, the principles and methodologies outlined in this guide provide a solid foundation for its effective use in demanding analytical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 5. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 8. [PDF] Catalytic selective deuteration of halo(hetero)arenes. | Semantic Scholar [semanticscholar.org]

- 9. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physical Characteristics of 1-Bromo-4-(trifluoromethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 1-Bromo-4-(trifluoromethyl)benzene-d4. Given the limited availability of experimental data for this specific deuterated compound, this guide also includes data for its non-deuterated isotopolog, 1-Bromo-4-(trifluoromethyl)benzene, which serves as a close proxy for its physical properties. Furthermore, standardized experimental protocols for determining key physical characteristics are outlined to assist researchers in their laboratory work.

Core Compound Data: this compound

This compound is the deuterium-labeled form of 1-Bromo-4-(trifluoromethyl)benzene.[1] It is primarily utilized in research settings as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[2]

The foundational physical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7D4BrF3 | [1] |

| Molecular Weight | 229.03 g/mol | [1] |

| CAS Number | 1219799-09-3 | [1] |

Physical Characteristics of 1-Bromo-4-(trifluoromethyl)benzene (Non-deuterated Analog)

The following table summarizes the key physical properties of the non-deuterated form, 1-Bromo-4-(trifluoromethyl)benzene. These values are expected to be very close approximations for the deuterated compound.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 154-155 °C | |

| Density | 1.607 g/cm³ (at 25 °C) | |

| Refractive Index | 1.4705 (at 25 °C) | [3] |

| Molecular Weight | 225.01 g/mol | [3][4] |

| CAS Number | 402-43-7 | [3][4] |

Experimental Protocols for Physical Characterization

Detailed methodologies for determining the primary physical characteristics of liquid compounds are provided below. These are generalized procedures and may require optimization based on the specific equipment and sample available.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the micro-reflux technique.[5]

Procedure:

-

A small volume (approximately 0.5 mL) of the liquid sample is placed in a small test tube.[5]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is gently heated in a heating block or oil bath.[6]

-

As the temperature rises, a stream of bubbles will be observed exiting the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a graduated cylinder and a balance.[8]

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[9]

-

A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The combined mass of the graduated cylinder and the liquid is measured.[9]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[8]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent when it enters the liquid. An Abbe refractometer is a common instrument for this measurement. A simpler method using a Michelson interferometer can also be employed.[11]

Procedure (using a refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is switched on.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound.

Caption: Logical workflow for the physical and chemical characterization of a compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. wjec.co.uk [wjec.co.uk]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

1-Bromo-4-(trifluoromethyl)benzene-d4 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the deuterated compound 1-Bromo-4-(trifluoromethyl)benzene-d4, focusing on its molecular properties and its application as an internal standard in quantitative analysis.

Core Compound Properties

This compound is the deuterium-labeled form of 1-Bromo-4-(trifluoromethyl)benzene.[1][2] In this molecule, the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612) atoms. This isotopic substitution is critical for its use as a tracer and an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2] The non-deuterated parent compound has a molecular weight of 225.01 g/mol and the chemical formula C₇H₄BrF₃.[3][4][5]

The key quantitative data for the deuterated compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇D₄BrF₃ | [1][2][6] |

| Molecular Weight | 229.03 g/mol | [1][2] |

| CAS Number | 1219799-09-3 | [1][2][6] |

| Appearance | Colorless to light yellow liquid | [2][6] |

Application in Quantitative Analysis: Experimental Protocol

Deuterated compounds are invaluable in pharmacokinetics and metabolic studies.[1] The primary application for this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.

Objective: To accurately quantify a non-deuterated analyte in a complex matrix (e.g., plasma) using this compound as an internal standard.

Methodology: Sample Preparation and LC-MS Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma) with known concentrations of the analyte.

-

Add a fixed concentration of the internal standard to each calibration standard and to the unknown samples (QCs).

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of each sample (calibrator or QC), add 150 µL of the internal standard spiking solution prepared in acetonitrile (B52724).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transition for the analyte.

-

Simultaneously, monitor the specific precursor-to-product ion transition for the deuterated internal standard. The mass shift due to the four deuterium atoms allows the instrument to distinguish between the analyte and the IS.

-

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS experiment.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound (4-Bromo-α,α,α-trifluorotoluene-d4) | 稳定同位素 | MCE [medchemexpress.cn]

Synthesis of 1-Bromo-4-(trifluoromethyl)benzene-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 1-Bromo-4-(trifluoromethyl)benzene-d4, a deuterated internal standard crucial for quantitative analysis in pharmaceutical research and development. Due to the limited availability of a specific, published experimental protocol for this isotopically labeled compound, this document outlines a plausible and scientifically sound synthetic route based on established chemical principles.

Introduction

This compound is the deuterium-labeled analog of 1-bromo-4-(trifluoromethyl)benzene. The incorporation of deuterium (B1214612) atoms at specific positions in a molecule allows it to be used as an internal standard in mass spectrometry-based bioanalytical assays. Its distinct mass shift, while maintaining similar chemical properties to the unlabeled analyte, enables accurate quantification of drug candidates and their metabolites in complex biological matrices. This guide details a proposed two-step synthesis, starting from a commercially available deuterated precursor.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process commencing with benzene-d6 (B120219). This strategy involves the initial introduction of the trifluoromethyl group, followed by a regioselective bromination of the deuterated aromatic ring.

Step 1: Friedel-Crafts Trifluoromethylation of Benzene-d6

The first step involves the trifluoromethylation of benzene-d6. This can be achieved using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a copper catalyst. This reaction aims to produce (trifluoromethyl)benzene-d5.

Step 2: Electrophilic Bromination

The second step is the selective bromination of the (trifluoromethyl)benzene-d5 intermediate. The trifluoromethyl group is a meta-directing deactivator in electrophilic aromatic substitution. However, to achieve the desired this compound isomer, reaction conditions must be carefully selected to favor para-substitution. This can often be accomplished through the choice of catalyst and solvent.

Experimental Protocols

Step 1: Synthesis of (Trifluoromethyl)benzene-d5

-

Reaction: C₆D₆ + CF₃I --(CuI, DMF)--> C₆D₅CF₃ + HI

-

Materials:

-

Benzene-d6 (C₆D₆)

-

Trifluoromethyl iodide (CF₃I)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

A dry, three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, is charged with benzene-d6 (1.0 eq) and anhydrous DMF.

-

Copper(I) iodide (0.1 eq) is added to the stirred solution.

-

Trifluoromethyl iodide gas is then bubbled through the reaction mixture at room temperature for a period of 4-6 hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is poured into a separatory funnel containing deionized water and diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by fractional distillation to yield pure (Trifluoromethyl)benzene-d5.

-

Step 2: Synthesis of this compound

-

Reaction: C₆D₅CF₃ + Br₂ --(FeBr₃, CH₂Cl₂)--> C₇D₄BrF₃ + HBr

-

Materials:

-

(Trifluoromethyl)benzene-d5 (C₆D₅CF₃)

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

A dry, three-necked round-bottom flask, fitted with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize the evolved HBr gas), is charged with (Trifluoromethyl)benzene-d5 (1.0 eq) and anhydrous dichloromethane.

-

Iron(III) bromide (0.05 eq) is added, and the mixture is cooled to 0 °C in an ice bath.

-

A solution of bromine (1.1 eq) in anhydrous dichloromethane is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

-

After the complete addition of bromine, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with deionized water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) or by vacuum distillation to afford this compound.

-

Data Summary

The following table summarizes the key hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Product Name | Molecular Formula | Starting Material | Hypothetical Yield (%) | Hypothetical Isotopic Purity (%) |

| 1 | (Trifluoromethyl)benzene-d5 | C₇D₅F₃ | Benzene-d6 | 65 - 75 | > 98 |

| 2 | This compound | C₇D₄BrF₃ | (Trifluoromethyl)benzene-d5 | 70 - 80 | > 98 |

Synthesis Pathway Visualization

Caption: Proposed two-step synthesis of this compound.

Technical Guide: Isotopic Purity of 1-Bromo-4-(trifluoromethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1-Bromo-4-(trifluoromethyl)benzene-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the analytical methodologies used to determine isotopic purity, presents typical quantitative data, and illustrates the analytical workflow.

Introduction

This compound is the deuterium-labeled analog of 1-Bromo-4-(trifluoromethyl)benzene. It is widely utilized as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms imparts a higher mass, allowing for its differentiation from the unlabeled analyte in biological matrices. The accuracy of quantitative results heavily relies on the chemical and isotopic purity of the standard. Therefore, rigorous determination of isotopic purity is a critical aspect of its application in drug development and metabolic research.

Quantitative Data

The isotopic purity of this compound is a key parameter for its use as an internal standard. While specific values may vary between batches and suppliers, a typical certificate of analysis would include the following specifications.

| Parameter | Specification | Method |

| Chemical Purity | ≥98.0% | GC/MS |

| Isotopic Purity (D4) | ≥98 atom % D | ¹H NMR, MS |

| Isotopic Distribution | ||

| d4 | ≥98% | Mass Spectrometry |

| d3 | ≤2% | Mass Spectrometry |

| d2 | ≤0.1% | Mass Spectrometry |

| d1 | ≤0.01% | Mass Spectrometry |

| d0 | ≤0.01% | Mass Spectrometry |

Note: The data presented in this table is representative. Actual values are lot-specific and should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the degree of deuteration by quantifying the residual, non-deuterated protons in the molecule.[3]

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a known volume of a suitable deuterated solvent that does not have signals in the region of interest (e.g., chloroform-d, acetone-d6).

-

Add a known amount of a certified internal standard with a signal in a clear region of the spectrum.

-

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

Number of Scans: Sufficient scans to obtain a high signal-to-noise ratio (e.g., 16-64 scans).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the area of the residual proton signals corresponding to the aromatic protons of 1-Bromo-4-(trifluoromethyl)benzene.

-

Integrate the area of the signal from the internal standard.

-

Calculate the amount of residual protons relative to the internal standard.

-

The isotopic purity is then calculated as: Isotopic Purity (%) = (1 - (moles of residual protons / moles of compound)) * 100

-

Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signals, providing complementary information on the deuterium distribution.[4][5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the deuterated compound by separating and quantifying the different isotopologues (d0, d1, d2, d3, d4).[3][6][7]

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for its ability to resolve isotopic peaks.

-

Ionization Source: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Data Acquisition:

-

Acquire the mass spectrum in full scan mode over a mass range that includes the molecular ions of all possible isotopologues.

-

Ensure sufficient resolution to distinguish between the different isotopic peaks.

-

-

Data Analysis:

-

Identify the molecular ion cluster in the mass spectrum.

-

Measure the relative abundance of each isotopic peak (M, M+1, M+2, M+3, M+4).

-

The relative intensity of each peak corresponds to the proportion of the respective isotopologue (d0, d1, d2, d3, d4).

-

The isotopic purity is reported as the percentage of the desired d4 isotopologue.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

The logical relationship for selecting the appropriate analytical technique based on the information required is outlined below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 1-Bromo-4-(trifluoromethyl)benzene-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-4-(trifluoromethyl)benzene-d4. The information herein is intended to support researchers, scientists, and professionals in drug development in maintaining the integrity and purity of this deuterated compound. This guide outlines storage protocols, potential degradation pathways, and methodologies for stability assessment.

Core Principles of Storage and Handling

Proper storage and handling are critical to preserving the chemical and isotopic integrity of this compound. The primary concerns for this compound, like many deuterated and halogenated aromatic compounds, are its sensitivity to light, temperature, and potentially atmospheric moisture, which could lead to isotopic exchange.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Condition | Neat Compound | In Solvent |

| Temperature | 4°C | -20°C (for up to 1 month) or -80°C (for up to 6 months) |

| Light | Protect from light | Protect from light |

| Atmosphere | Store in a tightly sealed container. | Store under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial. |

| General Location | Cool, dry, and well-ventilated area. | Cool, dry, and well-ventilated area. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, an understanding of its potential degradation pathways can be inferred from the known chemistry of related brominated and trifluoromethylated aromatic compounds. Key degradation pathways to consider include photodegradation, thermal decomposition, and hydrolysis.

-

Photodegradation : Aromatic bromine compounds are known to be susceptible to photodegradation. The carbon-bromine bond can be cleaved by UV light, leading to debromination and the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to the formation of impurities. The nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a primary process in the photodegradation of such compounds[1].

-

Thermal Decomposition : At elevated temperatures, brominated aromatic compounds can undergo thermal decomposition. This process can lead to the formation of various degradation products, including brominated benzenes and phenols[2][3][4]. The presence of a trifluoromethyl group may influence the decomposition temperature and the nature of the resulting products.

-

Hydrolytic Degradation : The trifluoromethyl group on the benzene ring is generally stable, but under certain conditions, particularly with strong electron-donating groups present on the ring, it can undergo hydrolysis to a carboxylic acid group, especially under UV irradiation[5]. While the bromo- group is electron-withdrawing, the overall stability to hydrolysis under ambient, neutral pH is expected to be high.

-

Oxidative Degradation : While generally robust, the benzene ring can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic and other oxygenated derivatives.

A logical workflow for assessing the stability of this compound is presented below.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, the pursuit of unparalleled accuracy and precision is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, and among these, deuterated internal standards have unequivocally emerged as the gold standard.[1][2] This technical guide provides a comprehensive exploration of the core principles, experimental applications, and quantitative advantages of employing deuterated internal standards, serving as an essential resource for professionals dedicated to achieving the highest caliber of analytical data.

Core Principles: Achieving Analytical Excellence Through Isotopic Analogs

The fundamental principle behind the efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][3] By strategically replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612) (²H or D), the resulting molecule is chemically analogous to the target compound but possesses a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by the mass spectrometer.[2][4] This subtle yet critical modification enables the internal standard to act as a perfect mimic of the analyte throughout the entire analytical workflow, from sample preparation to detection.[5]

By introducing a known and constant amount of the deuterated standard into every sample, calibrator, and quality control sample at the earliest stage, it co-experiences and thus compensates for a wide range of potential analytical variabilities.[2][6] These include:

-

Sample Preparation Inconsistencies: Losses during extraction, derivatization, or other sample clean-up procedures are mirrored by the deuterated standard.[7][8]

-

Matrix Effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since the deuterated standard has nearly identical chromatographic behavior and ionization efficiency, it is subject to the same matrix effects as the analyte, allowing for effective normalization.[9][10]

-

Instrumental Variability: Fluctuations in injection volume and detector response are effectively corrected by calculating the ratio of the analyte signal to the internal standard signal.[7][11]

This normalization process, rooted in the principles of isotope dilution mass spectrometry (IDMS), ensures that the calculated concentration of the analyte remains accurate and precise, even in the presence of significant analytical challenges.[5]

Quantitative Data Presentation: The Empirical Advantage

The theoretical benefits of deuterated internal standards are consistently validated by empirical data, demonstrating significant improvements in assay performance compared to methods using structural analogs or no internal standard at all. The following tables summarize key performance metrics that underscore these advantages.

| Performance Metric | With Deuterated Internal Standard | With Structural Analog Internal Standard | Key Advantage |

| Accuracy (% Bias) | Typically within ±5%[6] | Can exceed ±15%[6] | Higher accuracy due to superior compensation for matrix effects and recovery variations.[6] |

| Precision (%CV) | Typically <10%[6] | Can be >15%[6] | Significantly better precision as it more closely tracks the analyte's behavior.[6] |

| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[6] | Inconsistent compensation (can be >20% difference)[6] | The near-identical chemical nature ensures both analyte and IS experience the same degree of ion suppression or enhancement.[6][12] |

Table 1: Comparison of Assay Performance with Deuterated vs. Structural Analog Internal Standards.

| Parameter | Quantitative Improvement with Deuterated IS |

| Reduction in Assay Variability | Cuts method development time in half in some cases.[9] |

| Regulatory Acceptance | Over 90% of submissions to the European Medicines Agency (EMA) incorporate stable isotope-labeled internal standards.[9] |

Table 2: Additional Quantitative Benefits of Employing Deuterated Internal Standards.

Experimental Protocols: Practical Implementation

The successful integration of deuterated internal standards into a quantitative mass spectrometry workflow requires meticulous and well-defined experimental protocols. Below are detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation for Plasma or Serum Samples

This protocol is a rapid and effective method for removing the majority of proteins from a biological fluid sample, making it suitable for the analysis of a wide range of small molecules.

Materials:

-

Plasma or serum samples (calibrators, quality controls, unknowns)

-

Deuterated internal standard working solution

-

Cold acetonitrile (B52724) (ACN) containing 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 14,000 x g

-

LC vials

Procedure:

-

Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[5]

-

Internal Standard Addition: Add 10 µL of the deuterated internal standard working solution to the sample.

-

Mixing: Vortex briefly to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold ACN with 0.1% formic acid to the sample.[2]

-

Vortexing: Vortex vigorously for 1 minute to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: QuEChERS for Pesticide Residue Analysis in Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various food samples.[13]

Materials:

-

Homogenized food sample (e.g., fruit, vegetable)

-

Deuterated internal standard solution

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

-

50 mL and 1.5 mL centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Syringe filters and LC vials

Procedure:

-

Sample Weighing: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Solvent and IS Addition: Add 10 mL of ACN and a precise volume of the deuterated internal standard solution.[13]

-

Extraction: Add the QuEChERS extraction salts to the tube.

-

Shaking: Shake vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.[13]

-

Dispersive SPE Cleanup: Transfer an aliquot of the ACN (upper) layer to a microcentrifuge tube containing the d-SPE sorbent.[13]

-

Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

-

Filtration: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[13]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Principle of mitigating analytical variability with a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. benchchem.com [benchchem.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. myadlm.org [myadlm.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Technical Guide: Spectral Analysis of 1-Bromo-4-(trifluoromethyl)benzene-d4

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Bromo-4-(trifluoromethyl)benzene-d4. This deuterated compound is a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in various research and development applications.[1] This document outlines the expected spectral data, experimental methodologies, and a logical workflow for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is the deuterated isotopologue of 1-Bromo-4-(trifluoromethyl)benzene.[1] The four hydrogen atoms on the benzene (B151609) ring are replaced by deuterium (B1214612) atoms.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the deuterium labeling, the NMR spectra of this compound will differ significantly from its non-deuterated counterpart, particularly in ¹H and ¹³C NMR.

In a standard ¹H NMR spectrum, this compound is expected to show no signals in the aromatic region due to the replacement of protons with deuterium. Any residual signals would indicate incomplete deuteration.

The ¹³C NMR spectrum will show signals for the carbon atoms of the benzene ring and the trifluoromethyl group. The carbon atoms bonded to deuterium (C-D) will exhibit triplet multiplicity due to coupling with deuterium (spin I=1) and will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.[2]

Table 1: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-Br | ~129.7 | Singlet | - |

| C-D | ~132.1 (shifted upfield) | Triplet | J(C,D) ≈ 20-30 |

| C-D | ~126.9 (shifted upfield) | Triplet | J(C,D) ≈ 20-30 |

| C-CF₃ | ~126.5 | Quartet | J(C,F) ≈ 3.8 |

| CF₃ | ~123.9 | Quartet | J(C,F) ≈ 273 |

Note: The predicted chemical shifts are based on the data for the non-deuterated analogue, 1-Bromo-4-(trifluoromethyl)benzene, and the known effects of deuterium substitution.[2][3]

The ¹⁹F NMR spectrum is expected to be very similar to that of the non-deuterated compound, showing a singlet for the trifluoromethyl group. The chemical shift of fluorine is largely unaffected by the deuteration of the aromatic ring.[4]

Table 2: Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -62.8 | Singlet |

Note: The chemical shift is referenced to CFCl₃.[3][5]

Mass Spectrometry (MS) Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6]

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 228/230 | [C₇D₄⁷⁹BrF₃]⁺ / [C₇D₄⁸¹BrF₃]⁺ | Molecular ion (M⁺) peak with characteristic 1:1 isotopic pattern for bromine. |

| 149 | [C₇D₄F₃]⁺ | Fragment resulting from the loss of the bromine radical. |

Experimental Protocols

A well-prepared sample is crucial for acquiring high-quality NMR spectra.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent should ensure good solubility and not have signals that overlap with the analyte's signals.[7]

-

Instrumentation: NMR spectra can be recorded on a standard NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 400 MHz or higher for ¹H.[3][8]

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

-

-

Acquisition Parameters (¹⁹F NMR):

-

Pulse Program: A standard single-pulse experiment.

-

Reference: An external reference such as CFCl₃ may be used.[5]

-

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS) and a mass spectrometer capable of electron ionization (EI).[9]

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase.

-

Oven Program: A temperature gradient program to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.[9]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Mass Range: Scan from m/z 50 to 300.

-

Source Temperature: 230 °C.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of a deuterated compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 3. rsc.org [rsc.org]

- 4. azom.com [azom.com]

- 5. colorado.edu [colorado.edu]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 8. rsc.org [rsc.org]

- 9. tdi-bi.com [tdi-bi.com]

The Strategic Role of Deuterium Labeling in Revolutionizing Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug molecules represents a significant advancement in pharmaceutical sciences. This technique, often referred to as "deuterium switching" or the development of "heavy drugs," provides a powerful tool to modulate the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, researchers can fine-tune drug metabolism, leading to improved safety, efficacy, and patient compliance. This in-depth technical guide explores the core principles of deuterium labeling, details key experimental protocols, and presents quantitative data to illustrate its transformative impact on drug development.

Core Principles: The Deuterium Kinetic Isotope Effect

The foundational principle behind the utility of deuterium in pharmacokinetics is the kinetic isotope effect (KIE). The bond between a carbon and a deuterium atom (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate.[3]

Many drug metabolism reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[3][4] By strategically replacing hydrogen atoms at these metabolically vulnerable positions with deuterium, the rate of metabolism can be significantly reduced.[3] This slowdown can manifest in several beneficial pharmacokinetic changes:

-

Increased Metabolic Stability: The primary application of deuterium labeling is to enhance a drug's resistance to metabolic breakdown.[2][5]

-

Extended Half-Life (t½): A slower metabolic rate translates to the drug remaining in the systemic circulation for a longer period.[1][6]

-

Increased Drug Exposure (AUC): The total drug exposure over time can be significantly enhanced.[1]

-

Reduced Dosing Frequency: A longer half-life can lead to less frequent dosing, improving patient convenience and adherence to treatment regimens.[5][6]

-

Altered Metabolite Profiles: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or inactive metabolites.[7][8]

Applications in Drug Development

The application of deuterium labeling in drug development is broadly categorized into two main strategies:

-

Improving Existing Drugs (Deuterium Switch): This involves creating deuterated versions of already approved drugs to enhance their pharmacokinetic profiles. A notable example is deutetrabenazine, the first deuterated drug to receive FDA approval, which is a deuterated form of tetrabenazine (B1681281) used for treating chorea associated with Huntington's disease.[2][7]

-

De Novo Drug Discovery: This approach incorporates deuterium into new chemical entities from the early stages of drug discovery to optimize their metabolic properties from the outset.[2] Deucravacitinib is an example of a de novo deuterated drug.[8]

Deuterated compounds are also invaluable as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[9][10] Their chemical similarity to the analyte, with a distinct mass difference, allows for precise quantification in complex biological matrices.[11][12]

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize quantitative data from various studies, highlighting the impact of deuterium labeling on key pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetics of Tetrabenazine and Deutetrabenazine

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolites (α- and β-H-TBZ) | |||

| AUC (h·ng/mL) | ~1,500 | ~3,000 | ~2.0x |

| Cmax (ng/mL) | ~200 | ~100 | ~0.5x |

| t½ (hours) | ~5 | ~9-11 | ~2.0x |

Data synthesized from multiple sources indicating improved exposure and half-life with reduced peak concentrations for the active metabolites of deutetrabenazine.[7][13][14]

Table 2: Impact of Deuteration on the Pharmacokinetics of Enzalutamide (B1683756)

| Compound | t½ (hours) in rats | AUC (μg·h/mL) in rats |

| Enzalutamide | 5.9 | 38.7 |

| d3-Enzalutamide | 7.8 | 62.5 |

This table illustrates the increased half-life and exposure of a deuterated version of enzalutamide in a preclinical model.[15]

Table 3: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC (μg·h/L) | 2,152 ± 594 | 12,231 ± 2,365 | 5.7x |

| Cmax (μg/L) | 1,480 ± 223 | 6,500 ± 1,029 | 4.4x |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19x |

This data demonstrates a significant increase in exposure and a reduction in clearance for deuterated methadone in mice.[16]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of deuterated compounds in pharmacokinetic studies.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolic degradation of a deuterated compound in comparison to its non-deuterated counterpart using human liver microsomes.[2]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human liver microsomes

-

NADPH regenerating system

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile for quenching the reaction

-

LC-MS/MS system for analysis[2]

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. In a microcentrifuge tube, combine phosphate buffer, the test compound (typically at a final concentration of 1 µM), and human liver microsomes (typically at a final protein concentration of 0.5 mg/mL).

-

Pre-incubation: Pre-warm the mixture at 37°C for approximately 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t½).[2]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration in rats or mice.[2][3]

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Appropriate vehicle for drug formulation

-

Sprague-Dawley rats or CD-1 mice

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

Procedure:

-

Animal Acclimation and Dosing: Acclimate the animals to the housing conditions. Fast the animals overnight prior to dosing. Administer a single oral dose of the test compound.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

-

Sample Analysis: Prepare the plasma samples for analysis (e.g., through protein precipitation or solid-phase extraction) and quantify the drug concentration using a validated LC-MS/MS method.[3]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.[3]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the application of deuterium labeling in pharmacokinetic studies.

Regulatory Considerations and Future Outlook

The U.S. Food and Drug Administration (FDA) considers deuterated drugs to be new chemical entities (NCEs), which can provide five years of market exclusivity.[17][18] This regulatory stance, exemplified by the approval of deutetrabenazine, has spurred significant interest and investment in the development of deuterated pharmaceuticals.[17][19]

The strategic application of deuterium labeling has firmly established itself as a valuable tool in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, leading to enhanced safety and therapeutic efficacy. As analytical techniques become more sophisticated and our understanding of drug metabolism deepens, the role of deuterium labeling in creating the next generation of medicines is set to expand.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. benchchem.com [benchchem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. deutramed.com [deutramed.com]

- 14. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. salamandra.net [salamandra.net]

- 18. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 19. venable.com [venable.com]

Methodological & Application

Application Note: High-Throughput Bioanalysis of [Analyte Name] in Human Plasma using 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of [Analyte Name] in human plasma. The method utilizes 1-Bromo-4-(trifluoromethyl)benzene-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, in line with regulatory guidelines.[1] A simple protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The validated method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction

In regulated bioanalysis, the use of a reliable internal standard (IS) is crucial for compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[2][3][4] Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects.[2][5][6] This minimizes variations and improves the accuracy and precision of the analytical method.[2][7]

This compound is a deuterated analog of 1-Bromo-4-(trifluoromethyl)benzene and serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar compounds.[8][9] This application note details a complete workflow for the bioanalysis of [Analyte Name], a hypothetical compound structurally related to 1-Bromo-4-(trifluoromethyl)benzene, in human plasma using LC-MS/MS.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. nebiolab.com [nebiolab.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocol for 1-Bromo-4-(trifluoromethyl)benzene-d4 as a GC-MS Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of 1-Bromo-4-(trifluoromethyl)benzene-d4 as an internal standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of analogous non-deuterated aromatic compounds. The use of a deuterated internal standard is a robust method to improve accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1][2]

Introduction

This compound is the deuterium-labeled version of 1-Bromo-4-(trifluoromethyl)benzene. In quantitative mass spectrometry, deuterated compounds are considered ideal internal standards because they share very similar chemical and physical properties with their non-labeled counterparts.[1] This leads to almost identical extraction recovery, chromatographic retention times, and ionization efficiency, ensuring reliable correction for analytical variability.[1] This application note outlines the preparation of standards, sample processing, GC-MS instrument parameters, and data analysis for the effective use of this internal standard.

Quantitative Data Summary

The following tables represent typical quantitative data that can be expected when using this compound as an internal standard for the analysis of its non-deuterated analog, 1-Bromo-4-(trifluoromethyl)benzene. These values should be generated and validated for each specific assay and instrument.

Table 1: Calibration Curve for 1-Bromo-4-(trifluoromethyl)benzene

| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 1.0 | 50 | 0.021 |

| 2 | 5.0 | 50 | 0.105 |

| 3 | 10.0 | 50 | 0.212 |

| 4 | 25.0 | 50 | 0.528 |

| 5 | 50.0 | 50 | 1.045 |

| 6 | 100.0 | 50 | 2.110 |

| Linearity (R²) | \multicolumn{3}{l | }{≥ 0.995} | |

| Range | \multicolumn{3}{l | }{1.0 - 100.0 ng/mL} |

Table 2: Precision and Accuracy

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LQC | 3.0 | 2.95 | 98.3 | ≤ 15 |

| MQC | 40.0 | 41.2 | 103.0 | ≤ 15 |

| HQC | 80.0 | 78.9 | 98.6 | ≤ 15 |

Table 3: Method Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Experimental Protocols

This section details the methodologies for the preparation of standards and samples, as well as the instrumental parameters for GC-MS analysis.

Materials and Reagents

-

1-Bromo-4-(trifluoromethyl)benzene (analyte)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade or higher)

-

Dichloromethane (GC grade)

-

Volumetric flasks, pipettes, and autosampler vials

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Bromo-4-(trifluoromethyl)benzene and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Analyte Working Solution (10 µg/mL): Dilute 100 µL of the analyte stock solution to 10 mL with methanol.

-

Internal Standard Working Solution (50 ng/mL): Prepare a working solution of the internal standard by appropriate dilution from the stock solution with the final sample solvent (e.g., dichloromethane).

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank matrix or solvent. A typical concentration range could be 1, 5, 10, 25, 50, and 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 ng/mL) in a similar manner to the calibration standards.

Sample Preparation

-

To 1 mL of the sample (e.g., plasma, urine, or environmental extract), add a precise volume of the Internal Standard Working Solution to achieve a final concentration of 50 ng/mL.

-

Perform a liquid-liquid or solid-phase extraction as required for the specific sample matrix to isolate the analyte and internal standard. Dichloromethane or hexane (B92381) are common extraction solvents.

-

Evaporate the extraction solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the final sample solvent (e.g., 100 µL of dichloromethane).

-

Transfer the final extract to a GC autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Table 4: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Selected Ions | |

| 1-Bromo-4-(trifluoromethyl)benzene | m/z 224 (Quantifier), 145, 226 (Qualifiers) |

| This compound | m/z 228 (Quantifier), 149, 230 (Qualifiers) |

Visualization of Workflows

The following diagrams illustrate the key workflows in this protocol.

References

Application Notes and Protocols for Quantitative NMR (qNMR) using 1-Bromo-4-(trifluoromethyl)benzene-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note: High-Accuracy Purity Determination and Quantification of Organic Molecules using 1-Bromo-4-(trifluoromethyl)benzene-d4 in qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of substances. It relies on the direct proportionality between the NMR signal integral and the number of nuclei resonating at that frequency. The use of a suitable internal standard is crucial for achieving high-quality results. This compound is an excellent internal standard for ¹H qNMR for several key reasons:

-

Simplified Spectrum: As a deuterated aromatic compound, it ideally presents no signals in the ¹H NMR spectrum, thus minimizing the risk of signal overlap with the analyte. Any residual proton signals, if present and well-defined, can be used for quantification without interfering with complex analyte spectra.

-

Chemical Inertness: The compound is chemically stable and unlikely to react with a wide range of analytes or solvents under typical NMR experimental conditions.

-

Volatility: With an expected boiling point similar to its non-deuterated analog (154 °C), it is sufficiently non-volatile for accurate weighing and sample preparation.

-

Solubility: It is expected to be soluble in common deuterated organic solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

This application note describes the use of this compound for the accurate determination of purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and other organic molecules.

Experimental Protocols

Principle of qNMR with an Internal Standard

The purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a known amount of a certified internal standard. The purity of the analyte (Purity_analyte) can be calculated using the following equation:

Where:

-

I_analyte and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.

-

N_analyte and N_std are the number of protons giving rise to the respective signals of the analyte and the internal standard.

-

MW_analyte and MW_std are the molecular weights of the analyte and the internal standard (for this compound, MW is 229.03 g/mol ).[1]

-

m_analyte and m_std are the masses of the analyte and the internal standard.

-

Purity_std is the certified purity of the internal standard.

Materials and Equipment

-

Internal Standard: this compound of high purity (e.g., >99.5%).

-

Analyte: The compound to be quantified.

-

Deuterated Solvent: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or other suitable solvent that dissolves both the analyte and the internal standard.

-

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

-

Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Glassware: Volumetric flasks, pipettes, and vials.

Sample Preparation Protocol

-

Weighing: Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial. Record the exact mass.

-

Analyte Addition: Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg, to achieve a molar ratio with the standard of approximately 1:1) and add it to the same vial. Record the exact mass.

-

Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.75 mL) to the vial to dissolve both the analyte and the internal standard completely. Ensure thorough mixing by vortexing or gentle sonication.

-

Transfer: Transfer the solution to a high-precision NMR tube.

NMR Data Acquisition Protocol

To ensure accurate quantification, specific NMR acquisition parameters must be carefully optimized:

-

Pulse Angle: Use a small pulse angle (e.g., 30°) to reduce the impact of T₁ relaxation time differences.

-